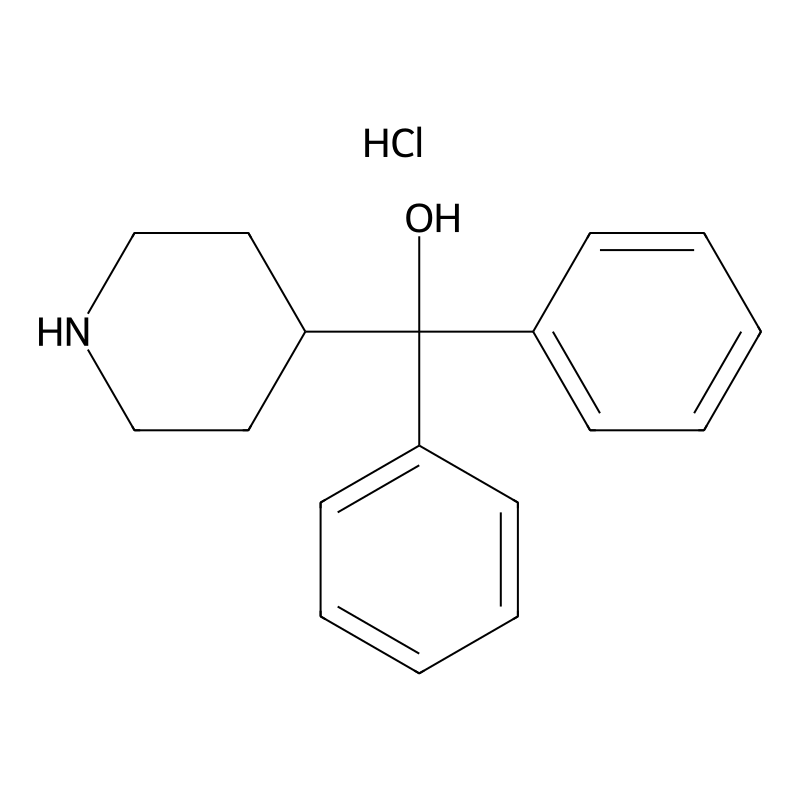

Azacyclonol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Dopamine Function:

Azacyclonol hydrochloride acts as a central anticholinergic agent. This means it disrupts the action of acetylcholine, a neurotransmitter, in specific regions of the brain. Acetylcholine and dopamine, another neurotransmitter, have a complex interplay in the brain's motor control centers. By affecting the cholinergic system, azacyclonol hydrochloride can indirectly influence dopamine activity. Researchers can leverage this property to study the role of dopamine in various neurological functions. For instance, studies investigating Parkinson's disease, a condition characterized by dopamine deficiency, might employ azacyclonol hydrochloride to modulate dopamine levels and observe its effects on motor symptoms [1].

Source

Azacyclonol hydrochloride is a psychoactive agent that was primarily used in Europe during the 1950s for treating schizophrenia. It is classified as an ataractic agent, which means it can diminish hallucinations in psychotic individuals. Despite being referred to as a tranquilizer or antipsychotic, it does not possess these properties in the conventional sense. Its molecular formula is C18H21NO, and it has a molecular weight of approximately 267.37 g/mol .

The compound was marketed under various trade names, including Ataractan, Calmeran, Frenoton, Frenquel, and Psychosan. Although it was initially thought to reduce the psychedelic effects of substances like LSD and mescaline, its clinical effectiveness was mixed, leading to its eventual discontinuation .

The exact mechanism of action of azacyclonol hydrochloride is not fully understood []. However, research suggests it might act as a central nervous system (CNS) depressant by reducing transmission through the sympathetic ganglia []. It may also interact with dopamine and histamine receptors in the brain, although the specific details remain unclear and require further investigation [, ].

In laboratory settings, azacyclonol can sublime at high temperatures during reactions. To mitigate this issue, solvents such as toluene or xylene are often employed to facilitate the reaction and prevent sublimation . The compound has been studied for its potential in synthesizing other pharmaceuticals through alkylation processes .

Azacyclonol exhibits central nervous system depressant activity. Clinical studies have shown that it can lead to significant therapeutic changes in patients with chronic schizophrenia, including the disappearance of hallucinations and a reduction in delusions and agitation . In controlled studies, patients treated with azacyclonol hydrochloride showed statistically significant improvements compared to those receiving placebo treatments .

The synthesis of azacyclonol typically involves several steps:

- Organometallic Addition: The reaction begins with the addition of 4-bromopyridine to benzophenone.

- Catalytic Hydrogenation: This step involves reducing the pyridine ring to form the piperidine structure.

- Alkylation Reactions: Azacyclonol can also be synthesized through alkylation reactions involving other compounds under specific conditions .

These methods highlight its versatility in organic synthesis and pharmaceutical applications.

Azacyclonol shares structural similarities with several other compounds that exhibit psychoactive properties or serve as antihistamines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Properties |

|---|---|---|---|

| Pipradrol | Positional isomer | Stimulant | Psychostimulant effects |

| Fexofenadine | Metabolite | Antihistamine | Non-sedating antihistamine |

| Terfenadine | Metabolite | Antihistamine | Associated with cardiac risks |

| Diphenhydramine | Structural similarity | Antihistamine | Sedative effects |

Azacyclonol's unique position as an ataractic agent distinguishes it from these compounds, particularly due to its historical use in psychiatric treatment rather than as a stimulant or antihistamine.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: ODLAND TM. Azacyclonol (frenquel) hydrochloride in the treatment of chronic schizophrenia; a double-blind, controlled study. J Am Med Assoc. 1957 Sep 28;165(4):333-5. PubMed PMID: 13462791.

3: DHAWAN BN, GUPTA GP. Hypothermic and antipyretic activity of 4-piperidyl diphenyl carbinol hydrochloride (azacyclonol). Arch Int Pharmacodyn Ther. 1962 May 1;137:54-60. PubMed PMID: 13885959.

4: TRAVIS JC. Treatment of the acute complications of chronic alcoholism; use of azacyclonol (frenquel) hydrochloride in one hundred consecutive cases. J Am Med Assoc. 1958 May 10;167(2):156-7. PubMed PMID: 13538682.

5: BEN-DAVID M, MENCZEL E, SULMAN FG. THE HYPOGLYCAEMIC EFFECT OF AZACYCLONOL AND ITS MECHANISM. Arch Int Pharmacodyn Ther. 1963 Oct 1;145:309-21. PubMed PMID: 14067559.

6: HERVE Y, CARRIE J, GAYRAL L, LE MAILLOUX. [Azacyclonol (Frenquel). Uses and results]. Toulouse Med. 1960 Oct;61:663-8. French. PubMed PMID: 13713843.

7: COATS EA, GRAY RW, MACQUIDDY EL. The use of azacyclonol (frenquel) in the treatment of mental disturbances of the aged: a double-blind, controlled study. J Am Geriatr Soc. 1958 Sep;6(9):675-80. PubMed PMID: 13575102.

8: LEVY S. Intravenous use of azacyclonol. Northwest Med. 1958 May;57(5):620-3. PubMed PMID: 13541823.

9: BERRY JF, MAGEE WL, ROSSITER RJ. Effect of chlorpromazine and azacyclonol on the labelling of phosphatides in brain slices. Biochim Biophys Acta. 1956 Aug;21(2):408-9. PubMed PMID: 13363943.

10: SOULAIRAC A, HALPERN B, MOREL P, SCHAUB S. [Trial treatment of certain chronic hallucinatory psychotic syndromes by azacyclonol (frenquel)]. Ann Med Psychol (Paris). 1960 Apr;118(1):768-80. French. PubMed PMID: 13833008.

11: Martens J. Determination of the terfenadine metabolite azacyclonol in human serum using gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1996 Apr 12;678(2):349-53. PubMed PMID: 8738042.

12: RUMKE CL. [Pharmacological & clinical effects of azacyclonol]. Ned Tijdschr Geneeskd. 1958 Oct 18;102(42):2057-60. Dutch. PubMed PMID: 13613404.

13: ALLIN TG Jr, POGGE RC. The use of azacyclonol and pipradrol in general practice. Int Rec Med Gen Pract Clin. 1956 Apr;169(4):222-30. PubMed PMID: 13318734.

14: Kuhlman JJ Jr, Levine B, Klette KL, Magluilo J Jr, Kalasinsky KS, Smith ML. Measurement of azacyclonol in urine and serum of humans following terfenadine (Seldane) administration using gas chromatography-mass spectrometry. J Chromatogr. 1992 Jul 24;578(2):207-13. PubMed PMID: 1400799.

15: BENSOUSSAN P, VILLIAUMEY EM, ROUSSEAU J. [Symptomatic effects of azacyclonol on an hallucinatory and interpretative syndrome; presentation of patient]. Ann Med Psychol (Paris). 1956 May;114(5):821-5. French. PubMed PMID: 13340359.

16: LEMERE F. Failure of azacyclonol (frenquel) to relieve non-experimental mental confusion and hallucinations. Am J Psychiatry. 1957 Mar;113(9):840-1. PubMed PMID: 13402977.

17: DRESEL PE. The effect of azacyclonol on some cardiovascular and metabolic actions of epinephrine. J Pharmacol Exp Ther. 1959 Mar;125(3):208-12. PubMed PMID: 13642259.

18: [Azacyclonol (chlorhydrate). Chlorhydrate of diphenyl (4-piperidyl) methanol]. Ann Pharm Fr. 1968 Jul-Aug;26(7):583-4. French. PubMed PMID: 5729721.

19: Ling KH, Leeson GA, Burmaster SD, Hook RH, Reith MK, Cheng LK. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. Drug Metab Dispos. 1995 Jun;23(6):631-6. PubMed PMID: 7587944.

20: FERGUSON JT. Azacyclonol: use of a new pharmacologic agent in chronic schizophrenia. Antibiotic Med Clin Ther (New York). 1956 Jul;3(2):146-51. PubMed PMID: 13340696.